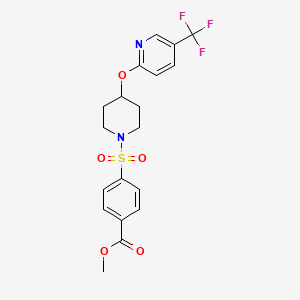

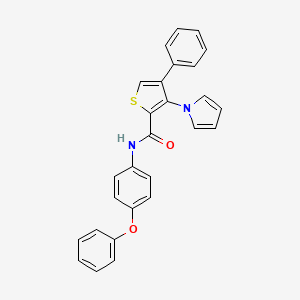

N-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as PPT, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). PPT has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment and prevention.

Scientific Research Applications

Acid-Catalyzed Ring Opening and Formation of Dibenzoxanthenes

Research highlights the acid-catalyzed ring opening of certain carboxamides leading to the formation of dibenzoxanthenes. This process underscores the synthetic versatility of thiophene and pyrrole derivatives in creating complex aromatic systems, which are crucial in material science and organic synthesis (Gazizov et al., 2015).

Discovery of Selective and Orally Efficacious Inhibitors

Compounds with structural similarities have been identified as potent and selective Met kinase inhibitors, showcasing their potential in therapeutic applications, particularly in targeting specific pathways in cancer treatment (Schroeder et al., 2009).

Electroactive Polymer Synthesis

The synthesis of electroactive polymers based on thiophene and pyrrole derivatives demonstrates their application in the field of conductive materials. Such polymers are essential for developing advanced electronic devices, indicating a significant area of research for compounds with similar structures (Kaya & Aydın, 2012).

Optoelectrochemical Properties of Copolymers

The synthesis and study of optoelectrochemical properties of copolymers derived from star-shaped thiophene and pyrrole functionalized monomers highlight the importance of these compounds in photovoltaics and sensor technologies. This research area explores the electrical and optical properties of materials for technological advancements (Ak & Toppare, 2009).

Dearomatising Rearrangements

The dearomatising rearrangements of lithiated thiophenecarboxamides reveal the complex chemical behavior of thiophene derivatives under specific conditions, contributing to the development of new synthetic methodologies in organic chemistry (Clayden et al., 2004).

properties

IUPAC Name |

N-(4-phenoxyphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O2S/c30-27(28-21-13-15-23(16-14-21)31-22-11-5-2-6-12-22)26-25(29-17-7-8-18-29)24(19-32-26)20-9-3-1-4-10-20/h1-19H,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQQIRSEZITUJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methoxyethyl)-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513505.png)

![6-Oxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2513506.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2513507.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide](/img/structure/B2513513.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2513514.png)

![Tert-butyl 3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate](/img/structure/B2513515.png)

![(1S,2R,6S,7R)-3,5-dioxa-4lambda4-thiatricyclo[5.2.1.02,6]dec-8-ene 4-oxide](/img/structure/B2513517.png)